molecular formula C16H23N3O3S B2786956 Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone CAS No. 723740-48-5

Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone

Cat. No.: B2786956
CAS No.: 723740-48-5
M. Wt: 337.44
InChI Key: ZQWBYSNIIXFYHB-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone is a methanone derivative featuring two distinct heterocyclic moieties: a pyrrolidinyl group and a 4-tosyl-substituted piperazine ring. The compound’s structure combines a saturated five-membered pyrrolidine ring with a piperazine scaffold modified by a p-toluenesulfonyl (tosyl) group. The tosyl group, a strong electron-withdrawing substituent, may influence solubility, stability, and intermolecular interactions, making this compound a subject of interest in drug design and synthesis pipelines.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-14-4-6-15(7-5-14)23(21,22)19-12-10-18(11-13-19)16(20)17-8-2-3-9-17/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBYSNIIXFYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332406
Record name [4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

723740-48-5
Record name [4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone typically involves the reaction of pyrrolidine with 4-tosylpiperazine under controlled conditions. The tosyl group is introduced to the piperazine ring through a sulfonation reaction using p-toluenesulfonyl chloride. The final step involves the formation of the methanone linkage, which can be achieved through various coupling reactions, often employing reagents like carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

Scientific Research Applications

Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound’s effects are mediated through its ability to form stable complexes with its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Piperazine Methanones

Compound Name Piperazine Substituent Ketone-Linked Group Molecular Weight Key Properties/Activities Reference
This compound 4-Tosyl (p-toluenesulfonyl) Pyrrolidinyl ~445.5 g/mol* Potential CNS activity (inferred) -
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 4-Benzyl Indolyl 319.4 g/mol Cannabinoid receptor binding affinity
Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone 4-(Trifluoromethyl)phenyl Thiophene 398.4 g/mol High synthetic yield (82%)
(4-Methylpiperazin-1-yl)(p-tolyl)methanone 4-Methyl p-Tolyl 218.3 g/mol Tuned electronic properties for NLO applications

*Calculated based on molecular formula.

Key Observations :

  • Ketone-Linked Groups: The pyrrolidinyl group (saturated) contrasts with aromatic heterocycles like indole or thiophene. Evidence suggests that pyrrole-derived analogs exhibit lower receptor affinity than indole derivatives in cannabinoid systems (), though this may vary by target.

Physicochemical and Electronic Properties

  • Electronic Effects: Substituents like trifluoromethyl () or tosyl groups significantly alter electron density at the methanone carbonyl, influencing dipole moments and nonlinear optical (NLO) properties (). The tosyl group’s electron-withdrawing nature may enhance the compound’s stability in biological environments.

Biological Activity

Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone, with the CAS number 723740-48-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C16H23N3O3S
  • Molecular Weight : 337.4 g/mol
  • IUPAC Name : this compound

This compound exhibits activity primarily through modulation of neurotransmitter systems. It is believed to interact with dopamine (DA) and norepinephrine (NE) transporters, influencing their uptake and release, which can lead to alterations in locomotor activity and other neuropharmacological effects.

Inhibition Studies

Research indicates that this compound may act as an inhibitor of certain ion channels and receptors. For instance, it has been shown to inhibit the Aedes aegypti Kir1 channel, which is crucial for the mosquito's renal function. The compound demonstrated an IC50 value of 1.47 μM in thallium flux assays, indicating potent activity against this target .

Neuropharmacological Effects

Similar compounds have been studied for their effects on locomotor activity in animal models. For example, analogs of pyrrolidin-1-yl derivatives have shown significant stimulation of locomotor activity in mice, suggesting potential applications in treating conditions related to dopamine dysregulation .

Study on Analog Compounds

A study focused on analogs of this compound revealed that modifications in the molecular structure significantly impacted biological activity. The lead compound from this series exhibited potent inhibition of dopamine and norepinephrine uptake, with varying affinities depending on structural changes made to the piperazine ring .

Research Findings Summary Table

Study Target IC50 Value Effect
Study 1AeKir1 Channel1.47 μMInhibition of renal function in mosquitoes
Study 2Dopamine TransporterVariesIncreased locomotor activity in mice
Study 3Norepinephrine TransporterVariesPotent inhibition observed

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